![molecular formula C16H13ClN2S B2762675 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole CAS No. 318238-18-5](/img/structure/B2762675.png)
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole (also known as CMPP) is a synthetic pyrazole compound that has been widely studied for its potential applications in scientific research. CMPP was first synthesized in 2007 and has since become a popular research tool due to its unique properties. CMPP is a small molecule that is highly soluble in water and has a relatively low molecular weight, making it suitable for a variety of applications. We will also discuss the advantages and limitations of using CMPP for laboratory experiments, as well as potential future directions for research.
Scientific Research Applications
Heterocyclic Synthesis and Characterization
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole is a compound of interest in the field of heterocyclic chemistry, where its synthesis and structural characterization play a crucial role in developing pharmacologically active compounds. Research has demonstrated the synthesis of related pyrazole and thiazole derivatives, emphasizing their potential in creating compounds with desired properties, such as high yields and suitable structures for single crystal diffraction studies (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Potential Anti-Cancer Properties
The exploration of pyrazole derivatives for their anti-cancer properties has led to the synthesis of compounds showing promising results in electronic structure, physico-chemical properties, and docking analysis. These studies suggest the potential of pyrazole derivatives as negative responders against human microsomal prostaglandin E synthase 1, indicating their relevance in cancer research (Thomas et al., 2019).
Crystallographic Studies
Crystallographic analysis provides insights into the molecular structure of pyrazole derivatives, revealing the regio-specific synthesis and the importance of conformational differences in understanding the compound's properties. Such studies are vital for the unambiguous determination of molecular structures, which is crucial for the development of new materials and drugs (Kumarasinghe et al., 2009).
Synthesis of Pharmaceutically Important Heteroaromatics
The synthesis of pyrazole-based heteroaromatics from precursors such as methyl phenyl sulfone highlights the compound's significance in pharmaceutical chemistry. These processes demonstrate the compound's versatility as a synthon for creating materials with various applications, including as insectoacaricides, dyes, luminophores, and ligands (Yokoyama, Tsuji, & Imamoto, 1984).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole nucleus-containing derivatives has shown variable and modest activities against bacteria and fungi. This indicates the potential of 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole and its derivatives in developing new antimicrobial agents, which is a critical area of study given the increasing resistance to existing antibiotics (B'Bhatt & Sharma, 2017).
properties
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)20-15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWDBREUPPRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


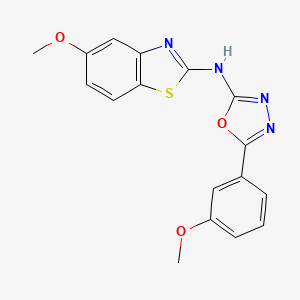
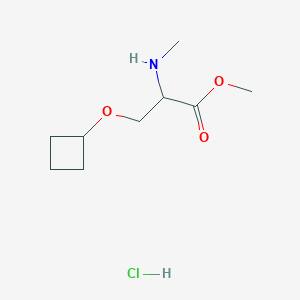
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)



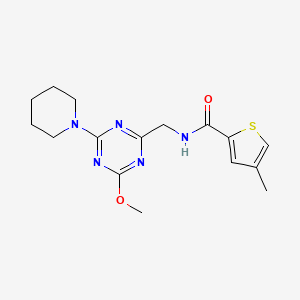
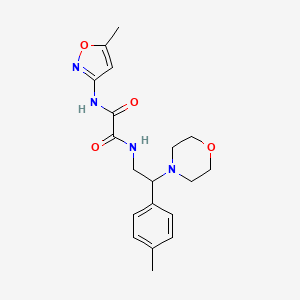
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)
![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

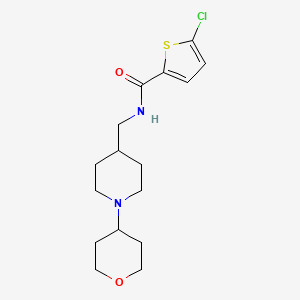
![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)